N-甲氧基琥珀酰-Ala-Ala-Pro-Val

描述

N-Methoxysuccinyl-Ala-Ala-Pro-Val (NMSV) is an important amino acid derivative that has been widely studied in recent years due to its potential applications in a variety of scientific fields. This amino acid derivative is a synthetic analog of the naturally occurring amino acid L-valine and has been shown to be an effective inhibitor of proteases and other enzymes. NMSV has been used in a variety of laboratory experiments, and its potential applications in research, drug development, and medical treatments are being explored. In

科学研究应用

用于炎症研究的弹性蛋白酶底物

该化合物是人白细胞弹性蛋白酶 (HLE) 的底物,HLE 是一种与炎症和组织降解相关的丝氨酸蛋白酶 。它用于研究 HLE 在肺气肿等疾病中的作用,在肺气肿中,它是破坏性最强的蛋白酶之一。

中性粒细胞活性测量

研究人员使用 N-甲氧基琥珀酰-Ala-Ala-Pro-Val 来测量中性粒细胞弹性蛋白酶的活性。 这对于了解中性粒细胞在免疫反应中的功能以及它们在癌症研究中支持转移的作用至关重要 。

血小板活化因子合成

该肽被弹性蛋白酶样蛋白酶裂解对于血小板活化因子 (PAF) 的合成至关重要,PAF 是由肿瘤坏死因子-α (TNF-α) 和白介素-1α (IL-1α) 诱导的 。该应用在研究炎症反应和信号传导方面具有重要意义。

用于药物测试的生化分析

This compound 用于生化分析中,以测试靶向弹性蛋白酶活性的潜在药物的疗效。 这可以导致针对涉及弹性蛋白酶活性过度的疾病的新治疗剂的开发 。

酶动力学和抑制剂筛选

该化合物用于酶动力学中,以了解涉及弹性蛋白酶的酶促反应的速率。 它也用于筛选抑制剂,作为药物发现过程的一部分 。

研究不同物种的蛋白酶功能

由于它被 HLE 和来自不同物种的其他弹性蛋白酶选择性水解,因此它被用来比较和对比不同生物体中蛋白酶的功能 。

关于组织降解机制的研究

鉴于其作为弹性蛋白酶底物的作用,this compound 有助于研究关节炎和其他退行性疾病中组织降解背后的机制 。

天然化合物的抗弹性蛋白酶性质研究

该肽已被用于确定像 Sclerocarya birrea 这样的天然化合物的抗弹性蛋白酶作用,这可能导致发现天然治疗剂 。

作用机制

Target of Action

N-Methoxysuccinyl-Ala-Ala-Pro-Val (MeOSuc-AAPV) primarily targets human leukocyte elastase (HLE) . HLE is a serine protease found in the azurophilic granules of polymorphononuclear leukocytes . It plays a significant role in inflammation and tissue degradation .

Mode of Action

MeOSuc-AAPV acts as a substrate for HLE . The elastase-like protease cleaves MeOSuc-AAPV, which is crucial for the synthesis of platelet-activating factor (PAF) induced by tumor necrosis factor-α (TNF-α) and interleukin-1α (IL-1α) .

Biochemical Pathways

The hydrolysis of MeOSuc-AAPV by HLE affects the biochemical pathway involving the synthesis of PAF . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis. It is also involved in changes to vascular permeability.

Result of Action

The hydrolysis of MeOSuc-AAPV by HLE leads to the release of 4-nitroaniline . This release increases the absorbance, which is usually measured at 400 nm or higher wavelengths . The enzymatic activity of HLE, as a result of interacting with MeOSuc-AAPV, has been used to measure neutrophil elastase activity in various biological samples .

Action Environment

The action of MeOSuc-AAPV is influenced by environmental factors such as the solvent used for its dissolution. . These solvents can affect the compound’s action, efficacy, and stability. Furthermore, the compound’s action can also be influenced by the presence of other proteins or molecules in the environment, such as TNF-α and IL-1α, which induce the synthesis of PAF .

安全和危害

When handling “N-Methoxysuccinyl-Ala-Ala-Pro-Val”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化分析

Biochemical Properties

N-Methoxysuccinyl-Ala-Ala-Pro-Val interacts with human leukocyte elastase (HLE), a serine proteinase . This peptide is selectively hydrolyzed by HLE and other elastases of different species and cells . The cleavage of N-Methoxysuccinyl-Ala-Ala-Pro-Val by an elastase-like protease is critical for the synthesis of platelet-activating factor (PAF) induced by tumor necrosis factor-α (TNF-α) and interleukin-1α (IL-1α) .

Cellular Effects

The hydrolysis of N-Methoxysuccinyl-Ala-Ala-Pro-Val by elastase-like proteases plays a crucial role in cellular processes. It is involved in the synthesis of PAF, a potent lipid mediator that has diverse physiological and pathological actions, particularly in inflammation and immunity .

Molecular Mechanism

N-Methoxysuccinyl-Ala-Ala-Pro-Val exerts its effects at the molecular level through its interactions with elastase-like proteases. The cleavage of this compound is a key step in the synthesis of PAF induced by TNF-α and IL-1α . This process involves binding interactions with these enzymes, leading to changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

The effects of N-Methoxysuccinyl-Ala-Ala-Pro-Val can change over time in laboratory settings. The rate of enzymatic hydrolysis of this substrate is followed by the increase in absorbance due to the release of 4-nitroaniline . The absorbance is routinely measured at 400 nm or higher .

Metabolic Pathways

N-Methoxysuccinyl-Ala-Ala-Pro-Val is involved in the metabolic pathway leading to the synthesis of PAF . This process involves the action of elastase-like proteases and is induced by TNF-α and IL-1α .

属性

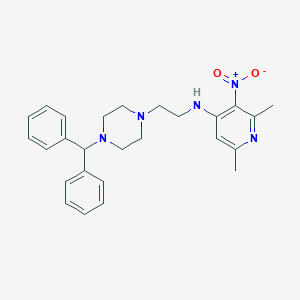

IUPAC Name |

2-[[1-[2-[2-[(4-methoxy-4-oxobutanoyl)amino]propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O8/c1-11(2)17(21(31)32)24-19(29)14-7-6-10-25(14)20(30)13(4)23-18(28)12(3)22-15(26)8-9-16(27)33-5/h11-14,17H,6-10H2,1-5H3,(H,22,26)(H,23,28)(H,24,29)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYKVGBBBLUSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401255 | |

| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107441-48-5 | |

| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological target of N-Methoxysuccinyl-Ala-Ala-Pro-Val?

A1: N-Methoxysuccinyl-Ala-Ala-Pro-Val is well-documented as a potent inhibitor of human neutrophil elastase (HNE). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This enzyme plays a critical role in various inflammatory responses and its overactivity is linked to tissue damage in conditions like cystic fibrosis and rheumatoid arthritis.

Q2: How does N-Methoxysuccinyl-Ala-Ala-Pro-Val interact with HNE to exert its inhibitory effects?

A2: While the exact binding mode requires further investigation, studies suggest that N-Methoxysuccinyl-Ala-Ala-Pro-Val acts as a competitive inhibitor of HNE. [] This means it competes with natural substrates for binding to the enzyme's active site, thereby hindering HNE's ability to break down proteins.

Q3: What are the downstream consequences of inhibiting HNE with N-Methoxysuccinyl-Ala-Ala-Pro-Val?

A3: Inhibiting HNE with N-Methoxysuccinyl-Ala-Ala-Pro-Val can have several downstream effects, particularly in the context of inflammatory responses. Some key observations include:

- Reduced Proteoglycan Degradation: N-Methoxysuccinyl-Ala-Ala-Pro-Val effectively protects cartilage proteoglycans from degradation by HNE, suggesting a potential role in managing conditions like rheumatoid arthritis. []

- Modulation of Cell Adhesion: Studies indicate that N-Methoxysuccinyl-Ala-Ala-Pro-Val, through its inhibition of HNE, can influence the expression of ICAM-1, a protein vital for cell adhesion. This modulation of ICAM-1 levels on leukocytes might impact immune responses in inflammatory lung diseases. [, ]

- Disruption of Cyclin E Processing: Research has shown that N-Methoxysuccinyl-Ala-Ala-Pro-Val disrupts the processing of cyclin E, a protein crucial for cell cycle regulation, in breast cancer cells. This effect is attributed to the compound's inhibition of elastase, suggesting a potential avenue for anticancer therapies. []

Q4: What is the molecular formula and weight of N-Methoxysuccinyl-Ala-Ala-Pro-Val?

A4: While the provided research papers do not explicitly state the molecular formula, they consistently refer to the compound as a "peptidic inhibitor" or a "tetrapeptide." [, , ] Based on its chemical name and assuming the standard structure of amino acids, its molecular formula can be deduced as C16H26N4O7. Its molecular weight is approximately 386.4 g/mol.

Q5: Is there any spectroscopic data available for N-Methoxysuccinyl-Ala-Ala-Pro-Val?

A5: The provided research papers primarily focus on the biological activity and applications of N-Methoxysuccinyl-Ala-Ala-Pro-Val and do not include detailed spectroscopic characterization data.

Q6: Has the stability of N-Methoxysuccinyl-Ala-Ala-Pro-Val been assessed under various conditions?

A6: The provided literature does not delve into specific stability studies for N-Methoxysuccinyl-Ala-Ala-Pro-Val under varying conditions such as temperature, pH, or storage.

Q7: Are there any reported strategies for formulating N-Methoxysuccinyl-Ala-Ala-Pro-Val to improve its stability, solubility, or bioavailability?

A7: The research primarily employs N-Methoxysuccinyl-Ala-Ala-Pro-Val in in vitro settings, with limited focus on its formulation for in vivo delivery. One study investigates its conjugation to a DNA ligand to enhance its inhibitory potency against HNE, suggesting a potential approach for improving its efficacy. []

Q8: How is the activity of N-Methoxysuccinyl-Ala-Ala-Pro-Val typically measured in research?

A8: Several methods are employed to assess N-Methoxysuccinyl-Ala-Ala-Pro-Val's activity:

- Chromogenic Assays: The most frequently used method involves chromogenic substrates like N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide. The degree of substrate cleavage by elastase, measured by changes in absorbance or fluorescence, is inversely proportional to the inhibitor's efficacy. [, , , , , , , , ]

- Elastin Degradation Assays: The ability of N-Methoxysuccinyl-Ala-Ala-Pro-Val to protect elastin from degradation is also used as a measure of its inhibitory potency. [, ]

- LC-MS Analysis: In a novel approach, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to directly quantify the substrates and products of elastase activity in the presence of N-Methoxysuccinyl-Ala-Ala-Pro-Val. [, ]

Q9: Are there established quality control and assurance measures for N-Methoxysuccinyl-Ala-Ala-Pro-Val?

A9: While the research highlights the use of N-Methoxysuccinyl-Ala-Ala-Pro-Val as a valuable tool in studying elastase, it doesn't provide specific details on standardized quality control protocols for the compound. This emphasizes the need for further research to establish reliable and consistent manufacturing and quality assurance practices, especially if the compound is to be considered for therapeutic applications.

Q10: What are the potential applications of N-Methoxysuccinyl-Ala-Ala-Pro-Val beyond basic research?

A10: While N-Methoxysuccinyl-Ala-Ala-Pro-Val is primarily utilized as a research tool to study elastase and its role in various biological processes, the research findings hint at its potential therapeutic applications:

- Inflammatory Diseases: Its ability to inhibit HNE, a key player in inflammatory responses, suggests potential in treating conditions like rheumatoid arthritis, cystic fibrosis, and acute lung injury. [, , ]

- Cancer Therapy: The finding that N-Methoxysuccinyl-Ala-Ala-Pro-Val disrupts cyclin E processing in breast cancer cells, leading to cell cycle arrest, warrants further investigation for its anticancer potential. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

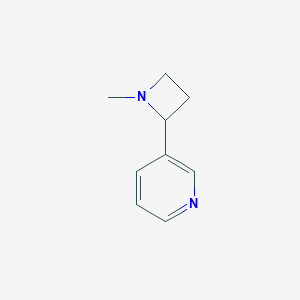

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)